molecular formula C8Cl2F16O B114585 Bis(4-chlorooctafluorobutyl)ether CAS No. 149697-40-5

Bis(4-chlorooctafluorobutyl)ether

Cat. No.: B114585
CAS No.: 149697-40-5
M. Wt: 486.96 g/mol
InChI Key: YGAVLUGHTWKNCY-UHFFFAOYSA-N
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Description

Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 g/mol . It is characterized by the presence of two 4-chlorooctafluorobutyl groups connected by an ether linkage. This compound is known for its high stability and resistance to chemical reactions, making it useful in various industrial and research applications.

Preparation Methods

The synthesis of Bis(4-chlorooctafluorobutyl)ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control side reactions and improve yield. The process involves the following steps:

Chemical Reactions Analysis

Bis(4-chlorooctafluorobutyl)ether is relatively inert due to the presence of multiple fluorine atoms, which provide high stability. it can undergo certain chemical reactions under specific conditions:

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(4-chlorooctafluorobutyl)ether has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Bis(4-chlorooctafluorobutyl)ether is primarily related to its chemical stability and inertness. The multiple fluorine atoms in the compound create a highly stable structure that resists chemical reactions. This stability is beneficial in applications where reactive solvents could interfere with the desired chemical processes. The molecular targets and pathways involved are typically those that require non-reactive environments, such as certain organic synthesis reactions and biological studies .

Comparison with Similar Compounds

Bis(4-chlorooctafluorobutyl)ether can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high stability and resistance to chemical reactions, which is primarily due to the presence of multiple fluorine atoms. This makes it particularly useful in applications that require inert and stable solvents.

Properties

IUPAC Name

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAVLUGHTWKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372246
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149697-40-5
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149697-40-5
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